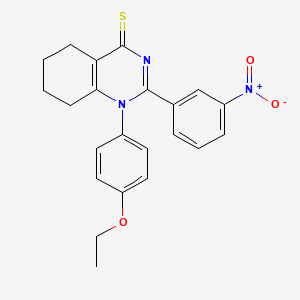

![molecular formula C17H16N2O3S2 B2386543 N-(4-methylbenzo[d]thiazol-2-yl)-2-tosylacetamide CAS No. 881777-74-8](/img/structure/B2386543.png)

N-(4-methylbenzo[d]thiazol-2-yl)-2-tosylacetamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-methylbenzo[d]thiazol-2-yl)-2-tosylacetamide, commonly known as MTA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MTA has been found to have a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

科学研究应用

Anti-Inflammatory Properties

Inflammation plays a crucial role in various diseases, making anti-inflammatory agents essential for therapeutic intervention. Researchers have explored the anti-inflammatory potential of N-(4-methylbenzo[d]thiazol-2-yl)-2-tosylacetamide derivatives. Notably, compounds with a methoxy group at the sixth position in the benzothiazole ring, appended with piperidine or morpholine moieties, demonstrated promising activity. These derivatives exhibited significant inhibition of COX-1 (cyclooxygenase-1) and COX-2 (cyclooxygenase-2), along with inhibition of albumin denaturation .

Antiproliferative Activity

N-(4-Methylbenzo[d]thiazol-2-yl)-2-tosylacetamide derivatives were evaluated for antiproliferative activity. Benzoxazole analogs exhibited reduced cytotoxicity, and one specific compound (A2) demonstrated promising activity against T-Jurkat cells and peripheral mononuclear blood cells (PBMCs) .

Antibacterial Potential

Researchers synthesized N-{4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-1,3-thiazol-2-yl}-2-substituted amide derivatives. These compounds were screened for in vitro antibacterial activity against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi .

Antidepressant and Anticonvulsant Effects

New benzo[d]thiazol derivatives were investigated for their potential antidepressant and anticonvulsant effects. These compounds hold promise in neurological research .

作用机制

Target of Action

The compound N-(4-methylbenzo[d]thiazol-2-yl)-2-tosylacetamide, also known as N-(4-methyl-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)sulfonylacetamide, primarily targets the Cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins .

Mode of Action

The compound interacts with the COX enzymes, inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation . The compound’s mode of action is similar to that of other non-steroidal anti-inflammatory drugs (NSAIDs), which also inhibit COX enzymes .

Biochemical Pathways

By inhibiting the COX enzymes, the compound disrupts the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins, which are involved in various physiological processes, including inflammation, pain perception, and fever generation . By blocking this pathway, the compound can reduce these responses .

Pharmacokinetics

Like other nsaids, it is likely to be well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

The primary result of the compound’s action is the reduction of inflammation . By inhibiting the COX enzymes and disrupting the arachidonic acid pathway, the compound prevents the production of prostaglandins, thereby reducing inflammation . This can alleviate symptoms such as pain, swelling, and fever associated with inflammatory conditions .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the presence of other drugs can affect its absorption and metabolism, potentially altering its effectiveness . Additionally, factors such as pH and temperature can impact the stability of the compound . .

属性

IUPAC Name |

N-(4-methyl-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)sulfonylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3S2/c1-11-6-8-13(9-7-11)24(21,22)10-15(20)18-17-19-16-12(2)4-3-5-14(16)23-17/h3-9H,10H2,1-2H3,(H,18,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOBZIFOGQYSVFN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC3=C(C=CC=C3S2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methylbenzo[d]thiazol-2-yl)-2-tosylacetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

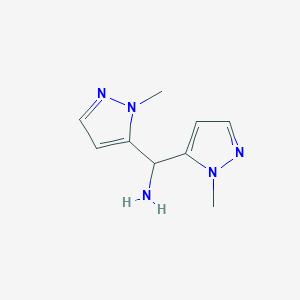

![8-(2-aminophenyl)-3-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2386461.png)

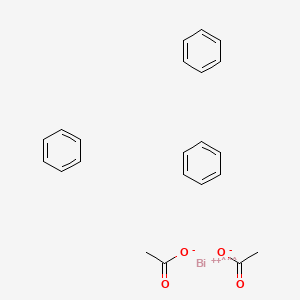

![N-[(3-methoxyphenyl)methyl]-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B2386466.png)

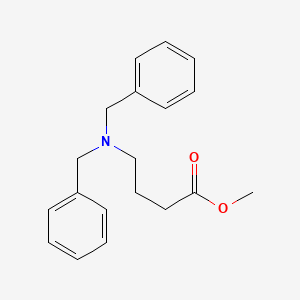

![2-(5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2386467.png)

![N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2386471.png)

![4-({4-[4-(4-methylbenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)benzonitrile](/img/structure/B2386472.png)

![4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)butanoic acid](/img/structure/B2386475.png)

![(Z)-ethyl 1-isobutyl-2-((2-methyl-3-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2386476.png)

![N-(3-chloro-4-methylphenyl)-2-{[5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2386480.png)

![4-((2-ethylpiperidin-1-yl)sulfonyl)-N'-(4-methylbenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2386482.png)